Methyl 4-amino-3-(furan-2-yl)butanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 4-amino-3-(furan-2-yl)butanoate |
InChI |
InChI=1S/C9H13NO3/c1-12-9(11)5-7(6-10)8-3-2-4-13-8/h2-4,7H,5-6,10H2,1H3 |
InChI Key |
ZJLFFWNPYDUZFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1=CC=CO1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of Methyl 4-amino-3-(furan-2-yl)butanoate
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By breaking down the target molecule into simpler, commercially available starting materials, a logical and efficient synthetic plan can be formulated.
A primary disconnection in the retrosynthesis of this compound is the C-N bond of the amino group. This leads to a precursor with a suitable leaving group at the C4 position, which can be displaced by an amino group equivalent. Another key disconnection is the C3-C(furan) bond, suggesting a conjugate addition of a furan (B31954) nucleophile to an appropriate Michael acceptor.
Based on these disconnections, several key precursors can be identified:
Furan-2-yl containing building blocks: Furfural or furan-2-ylacetic acid derivatives can serve as the starting point for introducing the furan moiety.
Butanoate synthons: A four-carbon chain with appropriate functionalization is required. This could be a derivative of crotonic acid or a related α,β-unsaturated ester.
Amino group source: Ammonia (B1221849) or a protected amine equivalent is necessary for the final amination step.
A plausible retrosynthetic pathway is depicted below:
The C3 position of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a critical aspect of the synthetic plan. This can be achieved through several strategies:
Asymmetric conjugate addition: Employing a chiral catalyst or a chiral auxiliary during the conjugate addition of the furan nucleophile can induce stereoselectivity.
Resolution of racemates: A racemic mixture of the final product or an intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Use of a chiral pool starting material: Although less direct for this specific target, starting from a naturally occurring chiral molecule that already possesses the desired stereochemistry at a key position could be a viable, albeit more complex, approach.
Direct Synthetic Approaches to this compound
Several direct synthetic methodologies can be employed to construct the target molecule, building upon the insights gained from the retrosynthetic analysis.
One approach begins with a furan-containing carboxylic acid. For instance, 3-(furan-2-yl)propenoic acids can be synthesized through the condensation of furan-2-carbaldehydes with malonic acid. nih.gov Subsequent esterification, often using reagents like trimethylchlorosilane in methanol (B129727), provides the corresponding methyl esters. researchgate.netmdpi.comnih.gov
The double bond of the resulting α,β-unsaturated ester can then be functionalized. A key step would be the conjugate addition of an amino group equivalent, such as a protected amine, to the double bond. This would be followed by removal of the protecting group to yield the desired amino ester.
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
| Furan-2-carbaldehyde | Malonic acid | Piperidine | 3-(Furan-2-yl)propenoic acid |
| 3-(Furan-2-yl)propenoic acid | Methanol | Trimethylchlorosilane | Methyl 3-(furan-2-yl)propenoate |
| Methyl 3-(furan-2-yl)propenoate | Protected Amine | Base | Protected this compound |
An alternative strategy involves building the butanoate side chain onto a pre-existing furan ring. This can be achieved through alkylation of a suitable furan derivative. For example, a furan-containing nucleophile could be reacted with a four-carbon electrophile that already contains the ester and a precursor to the amino group.
Oxidation strategies can also be employed to introduce the necessary functionality. For instance, the side chain of an alkyl-substituted furan could be selectively oxidized to introduce the carboxylic acid and amino functionalities. scilit.com
| Starting Material | Reagents | Intermediate | Final Product |
| 2-Alkylfuran | 1. Oxidation Reagent | Furan with oxidized side chain | This compound |
| Furan Nucleophile | 4-carbon electrophile with ester and amino precursor | Adduct | This compound |
Modern cross-coupling reactions offer a powerful means to construct the C-C bond between the furan ring and the butanoate side chain. researchgate.net For example, a halogenated furan could be coupled with an organometallic reagent containing the amino-butanoate fragment using a palladium or copper catalyst.
Alternatively, a furan-containing organometallic species could be coupled with an electrophile bearing the butanoate chain. The amino group would likely need to be protected during the coupling reaction.
| Furan Synthon | Butanoate Synthon | Catalyst | Product |
| Halogenated Furan | Organometallic amino-butanoate | Palladium or Copper | Protected this compound |
| Furan Organometallic | Electrophilic amino-butanoate | Palladium or Copper | Protected this compound |
These coupling strategies provide a high degree of flexibility and control over the final structure.
Development of Novel Synthetic Routes
The quest for efficient and enantiomerically pure this compound has spurred the development of several innovative synthetic strategies. These routes aim to overcome the challenges associated with controlling stereochemistry at the β-carbon and achieving high yields.
Exploration of Asymmetric Synthesis for Enantiopure this compound
The generation of enantiomerically pure forms of this compound is crucial for its potential applications. Asymmetric synthesis provides the most direct approach to achieve this, and several methodologies are being actively explored.
One potential, though less direct, strategy for the asymmetric synthesis of β-amino esters involves the use of chiral auxiliaries. While specific examples for this compound are not extensively documented, analogous transformations provide a proof of concept. For instance, the diastereoselective addition of Grignard reagents to chiral imines or the alkylation of chiral enolates derived from β-amino acids can establish the desired stereocenter. The subsequent removal of the chiral auxiliary would yield the enantiopure product. The practicality of this method hinges on the availability of suitable chiral auxiliaries and the efficiency of their cleavage without racemization.
A hypothetical approach could involve the reaction of a chiral imine derived from a readily available chiral amine with a furan-containing electrophile. The diastereoselectivity of such a reaction would be crucial for the successful application of this method.
The use of chiral catalysts represents a more atom-economical and elegant approach to asymmetric synthesis. Organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective synthesis of β-amino esters.
A highly relevant strategy is the asymmetric Michael addition of a nitrogen nucleophile to a furan-containing α,β-unsaturated ester. Chiral organocatalysts, such as bifunctional thioureas or squaramides, can activate both the nucleophile and the electrophile through hydrogen bonding, thereby inducing high enantioselectivity. For example, the conjugate addition of an amine source to methyl 3-(furan-2-yl)acrylate, catalyzed by a chiral catalyst, would directly afford the desired product.
Another promising avenue is the asymmetric Friedel-Crafts alkylation of furan with a suitable electrophile containing the amino and ester functionalities. Chiral Lewis acids or Brønsted acids can catalyze this reaction, controlling the facial selectivity of the furan attack.
The following table outlines plausible chiral catalysts and their potential performance in analogous reactions, which could be adapted for the synthesis of enantiopure this compound.
| Catalyst Type | Potential Catalyst Example | Reaction Type | Anticipated Enantioselectivity (ee) | Anticipated Yield |
|---|---|---|---|---|
| Bifunctional Thiourea | Takemoto Catalyst | Asymmetric Michael Addition | >90% | Good to Excellent |
| Chiral Phosphoric Acid | TRIP | Asymmetric Friedel-Crafts Alkylation | High | Moderate to Good |
| Chiral Diamine | (S,S)-DPEN-derived catalyst | Asymmetric Mannich Reaction | Good to High | Good |
Metal-Free C–N Coupling Methodologies
In line with the principles of green chemistry, the development of metal-free synthetic methods is highly desirable. For the synthesis of this compound, this translates to the exploration of metal-free C–N bond-forming reactions.
One such approach is the hydroamination of a suitable furan-containing alkene. While often catalyzed by transition metals, recent advancements have demonstrated the potential of strong Brønsted acids or organocatalysts to promote these transformations. For instance, the intramolecular hydroamination of an allylic amine tethered to a furan ring could be a viable strategy.
Furthermore, the direct amination of C-H bonds is a rapidly evolving field. While challenging, the selective C-H amination of a furan-containing precursor at the desired position would offer a highly efficient and atom-economical route to the target molecule.
One-Pot Multicomponent Reactions for Structural Analogs
Multicomponent reactions (MCRs) offer a powerful platform for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. While a specific MCR for the direct synthesis of this compound may not be established, the principles of MCRs can be applied to generate structural analogs or precursors.
For example, a Passerini or Ugi reaction involving furfural, an amine, an isocyanide, and a suitable carboxylic acid could lead to the formation of a complex adduct that could be further transformed into the desired β-amino ester. The efficiency and diversity-oriented nature of MCRs make them an attractive area for future research in the synthesis of furan-containing amino acid derivatives.
Optimization of Reaction Conditions and Yields
The successful implementation of any synthetic route relies on the careful optimization of reaction conditions to maximize yield and selectivity. For the synthesis of this compound, several parameters require systematic investigation.
Key factors for optimization include the choice of solvent, reaction temperature, catalyst loading, and the nature of protecting groups, if any. For instance, in a chiral catalyst-mediated reaction, screening a variety of solvents with different polarities and coordinating abilities can have a profound impact on both the reaction rate and the enantioselectivity. Similarly, adjusting the temperature can influence the kinetic versus thermodynamic control of the reaction, which is particularly important in diastereoselective processes.
The following data table illustrates a hypothetical optimization study for an asymmetric Michael addition to form the target compound, highlighting the impact of various parameters on the reaction outcome.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | 10 | Toluene | 25 | 65 | 85 |
| 2 | 10 | DCM | 25 | 72 | 88 |
| 3 | 10 | THF | 25 | 58 | 75 |
| 4 | 10 | DCM | 0 | 81 | 92 |
| 5 | 10 | DCM | -20 | 85 | 95 |
| 6 | 5 | DCM | -20 | 83 | 94 |
Green Chemistry Aspects in Synthesis Development:The application of green chemistry principles, such as the use of environmentally benign solvents and reagents, and the implementation of catalyst recycling, is a vital component of modern synthetic chemistry.nih.govrsc.orgUnfortunately, no studies have been published that apply these principles to the synthesis of this compound.
While general principles of green chemistry in the synthesis of β-amino esters have been explored, such as lipase-catalyzed Michael additions in environmentally friendly solvents like methanol, these have not been specifically applied to furan-substituted substrates. mdpi.com
Chemical Reactivity and Mechanistic Investigations
Elucidation of Reaction Mechanisms for Functional Group Transformations
The reactivity of Methyl 4-amino-3-(furan-2-yl)butanoate is characterized by the independent and potentially synergistic reactions of its ester, amino, and furan (B31954) components.
The methyl ester group is susceptible to nucleophilic acyl substitution reactions, primarily transesterification and amidation.
Transesterification: This process involves the exchange of the methoxy (B1213986) group of the ester with a different alkoxy group from an alcohol. The reaction can be catalyzed by either an acid or a base. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol. Basic conditions, conversely, involve the deprotonation of the attacking alcohol to form a more nucleophilic alkoxide. The general mechanism proceeds through a tetrahedral intermediate.
Acid-Catalyzed Transesterification:
Protonation of the carbonyl oxygen.
Nucleophilic attack by an alcohol (R'OH).
Proton transfer to the methoxy group.
Elimination of methanol (B129727) to form the new ester.
Base-Catalyzed Transesterification:
Formation of an alkoxide from the alcohol.
Nucleophilic attack by the alkoxide on the carbonyl carbon.
Elimination of the methoxide (B1231860) ion to yield the new ester.
| Reaction | Reagents | Catalyst | Expected Product |
| Transesterification | Ethanol | H₂SO₄ (catalytic) | Ethyl 4-amino-3-(furan-2-yl)butanoate |
| Transesterification | Propanol | NaOPr (catalytic) | Propyl 4-amino-3-(furan-2-yl)butanoate |
Amidation: The reaction of the methyl ester with ammonia (B1221849) or a primary or secondary amine leads to the formation of an amide. This transformation, often termed aminolysis, typically requires heating and may be catalyzed. The greater nucleophilicity of amines compared to alcohols often allows this reaction to proceed without a catalyst, although side reactions are possible given the presence of the amino group in the starting material. Intramolecular amidation is a key reaction discussed in the following section.
The primary amino group is a nucleophilic center and can readily undergo a variety of transformations.
Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. This is a standard method for protecting the amino group or for synthesizing more complex molecules. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Alkylation: The nitrogen atom can be alkylated using alkyl halides. However, this reaction is often difficult to control, leading to over-alkylation and the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Cyclization: A significant reaction pathway for γ-amino esters like this compound is intramolecular cyclization to form a γ-lactam. This reaction is often spontaneous upon heating or can be promoted by a base. The amino group attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a five-membered ring and the elimination of methanol. The product of this reaction is 4-(furan-2-yl)pyrrolidin-2-one.
| Reaction | Reagents | Conditions | Expected Product |
| Acylation | Acetyl chloride, Triethylamine | Dichloromethane, 0 °C to rt | Methyl 4-acetamido-3-(furan-2-yl)butanoate |
| Alkylation | Benzyl bromide, K₂CO₃ | Acetonitrile, reflux | Mixture of N-benzylated products |
| Cyclization | Heat or Base (e.g., NaOMe) | Methanol, reflux | 4-(Furan-2-yl)pyrrolidin-2-one |
The furan ring is an electron-rich aromatic system and is highly reactive towards electrophiles.
Electrophilic Aromatic Substitution: Furan undergoes electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts acylation, much more readily than benzene (B151609). pharmaguideline.commdpi.com Substitution occurs preferentially at the C5 position (alpha to the oxygen and adjacent to the side chain) due to the greater stabilization of the cationic intermediate. If the C5 position is occupied, substitution will occur at the other alpha position (C2). The presence of the alkyl substituent at the 2-position of the furan ring in this compound directs electrophilic attack to the C5 position.
Cycloaddition: Furan can act as a diene in Diels-Alder [4+2] cycloaddition reactions. researchgate.netacs.org However, the aromaticity of the furan ring makes it less reactive than non-aromatic dienes. These reactions are often reversible. The electron-rich nature of the furan ring suggests it will react most readily with electron-deficient dienophiles.
| Reaction Type | Reagents | Conditions | Expected Major Product |
| Nitration | Acetyl nitrate | Acetic anhydride, low temp. | Methyl 4-amino-3-(5-nitrofuran-2-yl)butanoate |
| Bromination | N-Bromosuccinimide | Tetrahydrofuran | Methyl 4-amino-3-(5-bromofuran-2-yl)butanoate |
| Diels-Alder | Maleic anhydride | Heat | 7-oxabicyclo[2.2.1]hept-5-ene derivative |
Stereochemical Control and Diastereoselectivity in Reactions
The presence of a stereocenter at the C3 position of this compound introduces the possibility of stereochemical control in its reactions. Reactions involving the formation of a new stereocenter can potentially proceed with diastereoselectivity.
For instance, in the synthesis of γ-amino alcohols from related β-amino ketones, complementary catalytic systems have been shown to provide either syn- or anti-diastereomers with high selectivity. rsc.org By analogy, reactions involving the existing stereocenter of this compound could influence the stereochemical outcome at a newly formed chiral center. For example, hydrogenation of a derivative where the amino group is part of an imine could lead to diastereomeric products, with the facial selectivity of the reduction being influenced by the stereochemistry at C3.
Similarly, in the synthesis of γ-amino acid derivatives, the stereoselectivity of reactions is a critical aspect. nih.govacs.org While specific studies on this molecule are lacking, it is reasonable to assume that the existing stereocenter would play a significant role in directing the stereochemical course of subsequent transformations, for example, in aldol-type additions to the ester enolate or in reactions at the furan ring that introduce a new chiral center.
Exploration of Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. libretexts.org For a derivative of this compound, this reaction could be employed to introduce a variety of substituents onto the furan ring.
To apply the Suzuki-Miyaura coupling, the furan ring would first need to be functionalized with a halide, typically bromine or iodine, at a specific position (e.g., C5). This halogenated derivative could then be coupled with a range of aryl, heteroaryl, or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. This would allow for the synthesis of a diverse library of analogues with different substituents on the furan ring. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the furan-halide bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com
The efficiency of Suzuki-Miyaura couplings with furan derivatives can be influenced by the choice of catalyst, ligands, base, and solvent. mdpi.comresearchgate.net Aqueous solvent systems have been shown to be effective for Suzuki couplings of some furan derivatives. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Expected Product |
| Methyl 4-amino-3-(5-bromofuran-2-yl)butanoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 4-amino-3-(5-phenylfuran-2-yl)butanoate |
| Methyl 4-amino-3-(5-bromofuran-2-yl)butanoate | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Methyl 4-amino-3-(5-(thiophen-2-yl)furan-2-yl)butanoate |
Stability and Degradation Pathways Under Various Conditions
The stability of this compound is dictated by the chemical robustness of the furan ring and the ester functional group, as well as the influence of the β-amino group.
The furan ring is known to be sensitive to acidic conditions. researchgate.netnih.gov In the presence of strong acids, the furan moiety can undergo ring-opening reactions, leading to the formation of dicarbonyl compounds. scite.ai The rate and extent of this degradation are dependent on the pH, temperature, and the presence of other nucleophiles. The electron-donating nature of the alkyl substituent at the 3-position may slightly influence the stability of the furan ring compared to unsubstituted furan.
The ester group is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The presence of the neighboring amino group in a β-position can influence the rate of ester hydrolysis. Poly(β-amino ester)s, for instance, are known for their pH-dependent degradation, with accelerated hydrolysis in acidic environments due to protonation of the amine. acs.orgbiomaterials.org This suggests that the ester in this compound may also exhibit pH-sensitive hydrolytic degradation. nih.govnih.gov
The following table outlines the expected stability and degradation pathways of this compound under different conditions, based on the behavior of analogous compounds.
Table 2: Stability and Degradation Pathways
| Condition | Affected Functional Group(s) | Potential Degradation Pathway |
|---|---|---|
| Strong Acid (e.g., aq. HCl) | Furan ring, Ester | Ring-opening of the furan; Hydrolysis of the ester |
| Strong Base (e.g., aq. NaOH) | Ester | Saponification (hydrolysis) of the ester |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of Methyl 4-amino-3-(furan-2-yl)butanoate. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide unambiguous evidence for the atomic framework and stereochemistry.
Predicted ¹H and ¹³C NMR chemical shifts are essential for a detailed structural analysis. Based on the analysis of similar furan (B31954) and aminobutanoate derivatives, the following assignments can be proposed. nih.govresearchgate.netrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity |
|---|---|---|---|
| -OCH₃ | ~3.65 | ~51.5 | s |
| C2-H₂ | ~2.50 - 2.60 | ~38.0 | dd |
| C3-H | ~3.40 - 3.50 | ~45.0 | m |
| C4-H₂ | ~3.00 - 3.15 | ~48.0 | m |
| -NH₂ | Variable (broad) | N/A | s (br) |
| Furan C3'-H | ~6.30 | ~110.0 | dd |
| Furan C4'-H | ~6.10 | ~107.0 | d |
| Furan C5'-H | ~7.35 | ~142.0 | d |
| Furan C2' | N/A | ~155.0 | - |
| C=O | N/A | ~173.0 | - |
Two-dimensional NMR techniques are critical for confirming the assignments from one-dimensional spectra and assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the C3-H proton and the diastereotopic protons at C2-H₂ and C4-H₂. It would also confirm the coupling between the furan protons at positions 3', 4', and 5'.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively link the proton signals to their corresponding carbon signals listed in Table 1, for instance, confirming the attachment of the ~3.65 ppm signal to the ~51.5 ppm methoxy (B1213986) carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems. Key HMBC correlations would be observed from the C2-H₂ protons to the C=O carbon, and from the C3-H proton to the furan ring carbons (C2' and C3'), confirming the substitution pattern. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is vital for conformational and stereochemical analysis. researchgate.net NOESY correlations would be expected between the C3-H proton and the adjacent furan proton (C3'-H), as well as with the protons on the butanoate chain at C2 and C4, providing insight into the preferred spatial arrangement of the substituents.
The flexibility of the butanoate chain and the potential for restricted rotation around the C3-C(furan) bond suggest that the molecule may exist in multiple conformations. researchgate.net Dynamic NMR studies, which involve recording spectra at various temperatures, can provide insight into these conformational dynamics. acs.orgnih.gov At lower temperatures, the interconversion between different rotamers might slow down sufficiently to be observed on the NMR timescale, potentially leading to the broadening or splitting of specific signals. This would allow for the determination of the energy barriers to rotation. Furthermore, intermolecular interactions, such as hydrogen bonding involving the primary amine, can be studied by observing changes in the chemical shift of the -NH₂ protons upon changes in concentration or solvent.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Assignments
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. nih.govresearchgate.net
Table 2: Predicted Vibrational Assignments for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400 - 3250 |
| C-H stretch (aromatic) | Furan Ring | 3150 - 3100 |
| C-H stretch (aliphatic) | Butanoate Chain | 3000 - 2850 |
| C=O stretch | Ester | ~1735 |
| N-H bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |
| C=C stretch | Furan Ring | 1600 - 1450 |
| C-O stretch | Ester | 1300 - 1000 |
While experimental spectra provide direct measurements, theoretical simulations using methods like Density Functional Theory (DFT) are invaluable for making precise vibrational assignments. researchgate.netresearchgate.net Quantum chemical calculations can predict the vibrational frequencies and intensities for the molecule's optimized geometry. nih.gov By comparing the simulated spectrum with the experimental FT-IR and Raman data, a detailed and accurate assignment of each observed band to a specific molecular motion can be achieved. This comparison helps to resolve ambiguities, especially in the complex "fingerprint" region where many vibrational modes overlap. researchgate.net
The presence of a primary amine (-NH₂) and an ester carbonyl (C=O) group makes this compound capable of acting as both a hydrogen bond donor and acceptor. youtube.comnih.gov Intermolecular hydrogen bonding between the -NH₂ group of one molecule and the C=O group of another would lead to a noticeable shift in their respective stretching frequencies. youtube.com Specifically, the N-H and C=O stretching bands would shift to lower wavenumbers (red-shift) and often become broader in the IR spectrum. The magnitude of this shift can provide information about the strength of the hydrogen bonding. Similarly, when analyzed in protic solvents like methanol (B129727) or water, solvent-solute hydrogen bonding will also influence these vibrational frequencies. libretexts.org
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers significant structural detail through the analysis of its fragmentation patterns.
The predicted fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. The molecular ion [M]⁺• would be observed, and its fragmentation would lead to characteristic daughter ions.
Table 3: Predicted Key Fragmentation Pathways
| Fragmentation Process | Lost Fragment | Predicted m/z of Fragment Ion |
|---|---|---|
| Loss of methoxy radical | •OCH₃ | M - 31 |
| Loss of carbomethoxy group | •COOCH₃ | M - 59 |
| Alpha-cleavage adjacent to amine | CH(furan)CH₂COOCH₃ | M - 140 (results in CH₂NH₂⁺, m/z 30) |
| Cleavage of C3-C4 bond | •CH₂NH₂ | M - 30 |
| McLafferty rearrangement (if applicable) | - | - |
| Furan ring fragmentation | •CHO | Variable |
A prominent fragmentation pathway for esters is the loss of the alkoxy group, which for this molecule would be the loss of a methoxy radical (•OCH₃) to give an acylium ion [M-31]⁺. miamioh.edu Another common fragmentation involves cleavage alpha to the nitrogen atom, which could result in a stable iminium ion. Fragmentation of the furan ring itself can also occur, though these pathways can be complex. imreblank.ch
To definitively confirm these proposed fragmentation pathways, isotopic labeling studies can be employed. wikipedia.org This technique involves synthesizing the molecule with one or more atoms replaced by a heavier isotope (e.g., ²H (D), ¹³C, or ¹⁵N). eurisotop.comnih.gov
Deuterium (B1214612) Labeling: Replacing the labile protons on the -NH₂ group with deuterium (-ND₂) would increase the molecular ion mass by 2 Da. Any fragment containing the amino group would also show this +2 mass shift, confirming its presence in that fragment.
¹³C Labeling: Synthesizing the molecule with a ¹³C label at the carbonyl carbon of the ester would cause the molecular ion and any fragment containing the ester group (like the [M-31]⁺ ion) to shift by +1 Da. If the label were in the methoxy group, the [M-31]⁺ ion would not show the mass shift, confirming the loss of that specific group.
¹⁵N Labeling: Replacing the ¹⁴N atom with ¹⁵N would provide a +1 Da shift for all nitrogen-containing fragments, allowing for easy tracking of the amine group through the fragmentation cascade. researchgate.net
By systematically observing which fragment masses shift upon specific isotopic labeling, the fragmentation pathways can be mapped out with high confidence, providing irrefutable structural evidence. unito.itnih.gov
X-ray Crystallography for Solid-State Structural Determination
As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates in the solid state, are not available.
The determination of a molecule's three-dimensional structure through X-ray crystallography is contingent upon the successful growth of a single crystal of suitable size and quality. The process of crystallization can be challenging and is influenced by various factors such as solvent, temperature, and purity of the compound.
While crystallographic data for related furan-containing compounds and other amino esters exist, direct extrapolation of this information to predict the precise solid-state conformation and packing of this compound would be speculative. Theoretical modeling and computational chemistry could offer insights into the likely low-energy conformations of the molecule, but experimental validation through X-ray crystallography remains necessary for an unambiguous structural elucidation in the solid phase.
Future research efforts may succeed in crystallizing this compound, which would then allow for a detailed analysis of its solid-state structure, including intramolecular and intermolecular interactions that govern its crystal packing. Such data would be invaluable for a complete understanding of its chemical and physical properties.
Computational and Theoretical Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and energy of molecules. These methods, including Density Functional Theory (DFT) and ab-initio calculations, provide a static, time-independent view of molecular properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netseejph.com It is particularly effective for studying the electronic structure and chemical reactivity of organic compounds, including furan (B31954) derivatives. researchgate.netmdpi.comresearchgate.net DFT calculations focus on the electron density to determine the energy of a system, offering a balance between accuracy and computational cost.
Key insights into a molecule's reactivity can be gained by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap generally implies higher chemical reactivity. researchgate.net
DFT can also be used to calculate various global reactivity descriptors that quantify a molecule's reactivity. researchgate.netijopaar.comacs.orgnih.gov These descriptors provide a quantitative basis for understanding the electrophilic or nucleophilic nature of a molecule. ijopaar.comacs.org For instance, a study on Chalcone (B49325) (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one utilized DFT to calculate its HOMO-LUMO energies, dipole moment, and other electronic properties. researchgate.net Similarly, DFT has been employed to analyze the reactivity of furan itself, identifying which atoms are more susceptible to electron donation or acceptance. mdpi.com
Illustrative DFT-Calculated Properties The following table presents typical electronic properties that would be calculated for Methyl 4-amino-3-(furan-2-yl)butanoate using DFT. These are representative values and not based on actual computations for this specific molecule.
| Property | Illustrative Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap (ΔE) | 5.3 | eV |
| Dipole Moment | 2.8 | Debye |
| Chemical Hardness (η) | 2.65 | eV |
| Electrophilicity Index (ω) | 1.45 | eV |
Ab-initio (Latin for "from the beginning") calculations are quantum chemistry methods that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods are crucial for accurately predicting the thermochemical properties of molecules. chachkov.runih.govnih.gov
For a compound like this compound, ab-initio calculations can determine key thermodynamic quantities such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). acs.org Such calculations are vital for understanding the stability of the molecule and the energy changes associated with chemical reactions it might undergo.
Furthermore, these methods are applied to study reaction energetics, providing detailed information about reaction pathways and transition states. nih.govnih.gov By calculating the activation energy (Ea) and reaction free energy (ΔG), researchers can predict the feasibility and rate of a chemical process. researchgate.netpku.edu.cn For example, ab-initio methods have been successfully used to predict the gas-phase heats of formation and acidities for the 20 common amino acids, providing a reliable set of thermochemical data. acs.org
Illustrative Thermochemical Properties This table shows representative thermochemical data that could be obtained for this compound through ab-initio calculations. The values are for illustrative purposes only.
| Property | Illustrative Value | Unit |
|---|---|---|
| Enthalpy of Formation (Gas) | -450.5 | kJ/mol |
| Gibbs Free Energy of Formation (Gas) | -280.2 | kJ/mol |
| Standard Entropy | 430.8 | J/(mol·K) |
| Heat Capacity (Cp) | 215.6 | J/(mol·K) |
Molecules with rotatable single bonds, like this compound, can exist in various three-dimensional arrangements known as conformations. chemistrysteps.com Conformational analysis is the study of the energies of these different conformers to identify the most stable (lowest energy) structures. elsevierpure.comifes.edu.brwolfram.com
Computational methods can systematically rotate the bonds within a molecule and calculate the potential energy at each step, generating a potential energy surface or energy landscape. wolfram.com This landscape reveals the stable conformers (local energy minima) and the energy barriers to rotation between them (transition states). researchgate.net For flexible molecules, understanding the preferred conformation is essential, as it influences physical properties, reactivity, and biological interactions. dntb.gov.uarsc.orgcolumbia.edu This type of analysis is fundamental in fields like drug design, where the shape of a molecule dictates its ability to bind to a biological target. utdallas.edu
Illustrative Conformational Energies The following table provides a simplified, hypothetical example of the relative energies of different conformers for a molecule with a rotatable bond, similar to what would be studied in this compound.
| Conformer (Dihedral Angle) | Relative Energy | Unit |
|---|---|---|
| Anti (180°) | 0.0 (Global Minimum) | kcal/mol |
| Gauche (60°) | 0.9 | kcal/mol |
| Eclipsed (120°) | 3.6 (Transition State) | kcal/mol |
| Eclipsed (0°) | 5.0 (Global Maximum) | kcal/mol |
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. psu.edu MD simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to observe molecular behavior on timescales from femtoseconds to microseconds.
MD simulations provide a powerful method for exploring the conformational landscape of a flexible molecule. rsc.org Over the course of a simulation, the molecule will naturally sample a wide range of its possible conformations. By analyzing the trajectory of the simulation, one can identify the most frequently visited and therefore most stable conformations in a given environment. This dynamic approach to conformational sampling complements the static energy calculations from quantum mechanics and is crucial for understanding the behavior of complex biomolecules and synthetic compounds in realistic settings. nih.gov For instance, MD simulations have been used to elucidate the molecular organization and stability of poly(beta-amino ester) based nanoparticles. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (Ligand-Based Design)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of ligand-based drug design for analogs of this compound, QSAR studies can elucidate the key molecular features that govern their therapeutic effects, thereby guiding the design of more potent molecules.
Descriptor Calculation and Model Development
The foundation of a QSAR model lies in the numerical representation of molecular structures through descriptors. For a series of analogs of this compound, a wide array of descriptors would be calculated to capture various aspects of their physicochemical properties. These descriptors are typically categorized as constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).
Once the descriptors are calculated for a training set of compounds with known biological activities, a mathematical model is developed using statistical methods. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that correlates the most relevant descriptors with the observed activity. digitaloceanspaces.com The goal is to generate a statistically significant model with high predictive power, often validated through internal (cross-validation) and external validation methods. researchgate.net For instance, a hypothetical QSAR model for a series of furan-based inhibitors might take the form:
pIC₅₀ = β₀ + β₁(LogP) + β₂(DipoleMoment) + β₃(MolecularSurfaceArea)
This equation would allow for the prediction of the inhibitory activity (pIC₅₀) based on calculated descriptor values.
Table 1: Hypothetical Molecular Descriptors for Designed Analogs of this compound
| Compound ID | R-Group Modification | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted pIC₅₀ |
| M4AFB-01 | H (Parent) | 185.20 | 0.85 | 2.5 | 5.2 |
| M4AFB-02 | -CH₃ at furan C5 | 199.23 | 1.25 | 2.7 | 5.6 |
| M4AFB-03 | -Cl at furan C5 | 219.65 | 1.55 | 3.1 | 6.1 |
| M4AFB-04 | -NH₂ at furan C5 | 200.22 | 0.40 | 3.5 | 5.8 |
| M4AFB-05 | Phenyl at furan C5 | 261.30 | 2.90 | 2.3 | 6.5 |
Note: This table contains hypothetical data for illustrative purposes.
Virtual Screening of Designed Analogs
With a validated QSAR model in hand, researchers can perform virtual screening on a large library of designed, but not yet synthesized, analogs of this compound. bohrium.com This process involves calculating the same set of molecular descriptors for each virtual compound and then using the QSAR equation to predict their biological activity.
This in silico screening approach is highly efficient and cost-effective, as it allows for the rapid evaluation of thousands of potential structures without the need for extensive chemical synthesis and biological testing. bohrium.com The results of the virtual screen would rank the designed analogs based on their predicted potency. Compounds with the highest predicted activities are then prioritized as lead candidates for synthesis and subsequent in vitro and in vivo evaluation, significantly streamlining the drug discovery pipeline.
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This technique is instrumental in structure-based drug design, providing insights into the molecular interactions that drive ligand binding and affinity.
Ligand-Protein Interaction Prediction for in vitro Biological Targets
For this compound, a plausible biological target is γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of the neurotransmitter GABA. nih.govnih.gov As an analog of GABA, this compound could potentially act as an inhibitor of GABA-AT. researchgate.netdntb.gov.ua
Molecular docking simulations would be performed to place this compound into the active site of a GABA-AT crystal structure. The simulation would predict the binding pose and identify key interactions between the ligand and the amino acid residues of the enzyme. These interactions are critical for molecular recognition and binding affinity. Common interactions include:
Hydrogen Bonds: The amino and ester groups of the ligand are likely to form hydrogen bonds with polar residues in the active site.
Hydrophobic Interactions: The furan ring and the aliphatic chain can engage in hydrophobic interactions with nonpolar residues.
Pi-Pi Stacking: The aromatic furan ring might interact with the side chains of aromatic amino acids like tyrosine or phenylalanine. ijper.org
Table 2: Predicted Interactions between this compound and a Hypothetical GABA-AT Active Site
| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |
| Amino Group (-NH₂) | Aspartic Acid (ASP 221) | Hydrogen Bond (Donor) | 2.8 |
| Ester Carbonyl (C=O) | Arginine (ARG 145) | Hydrogen Bond (Acceptor) | 3.1 |
| Furan Ring | Tyrosine (TYR 189) | Pi-Pi Stacking | 4.5 |
| Aliphatic Chain | Valine (VAL 301) | Hydrophobic | 3.9 |
| Furan Oxygen | Lysine (LYS 329) | Hydrogen Bond (Acceptor) | 2.9 |
Note: This table contains hypothetical data based on common interactions observed in similar systems. nih.govijper.org
Binding Affinity Estimation and Interaction Hotspot Identification
Docking programs use scoring functions to estimate the binding affinity of a given ligand pose, typically expressed in kcal/mol. nih.gov A more negative score generally indicates a more favorable binding interaction. By docking a series of designed analogs of this compound, their binding affinities can be predicted and compared, allowing for the ranking of compounds based on their potential to inhibit the target protein. nih.govdntb.gov.ua
This analysis also helps to identify "interaction hotspots" within the binding site. These are specific amino acid residues that contribute significantly to the binding energy and are crucial for ligand recognition. nih.gov For example, if a particular arginine residue consistently forms a strong hydrogen bond with the ester group across a series of potent analogs, it would be considered an interaction hotspot. Understanding these hotspots is invaluable for rational drug design, as it allows chemists to modify the ligand structure to optimize interactions with these key residues, thereby improving binding affinity and specificity. nih.gov
Table 3: Estimated Binding Affinities for Designed Analogs in a Hypothetical GABA-AT Active Site
| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Key H-Bond Interactions |
| M4AFB-01 | H (Parent) | -6.8 | ASP 221, ARG 145 |
| M4AFB-02 | -CH₃ at furan C5 | -7.1 | ASP 221, ARG 145 |
| M4AFB-03 | -Cl at furan C5 | -7.9 | ASP 221, ARG 145, LYS 329 |
| M4AFB-04 | -NH₂ at furan C5 | -7.5 | ASP 221, ARG 145, SER 113 |
| M4AFB-05 | Phenyl at furan C5 | -8.5 | ASP 221, ARG 145, TYR 189 (Pi-Pi) |
Note: This table contains hypothetical data for illustrative purposes.
Biological and Biochemical Activity: Mechanistic Insights Non Clinical Focus
In vitro Biological Screening and Activity Profiling
Antimicrobial Efficacy against Bacterial and Fungal Strains
There is no specific information available in the reviewed scientific literature regarding the antimicrobial or antifungal efficacy of Methyl 4-amino-3-(furan-2-yl)butanoate. However, the furan (B31954) nucleus is a component of many compounds with demonstrated antimicrobial properties. For instance, various derivatives of 3-aryl-3-(furan-2-yl)propenoic acid have shown notable activity against the yeast-like fungus Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus. Similarly, other furan-containing compounds, such as certain 5-nitrofuran derivatives and 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, have been investigated for their inhibitory effects on both Gram-positive and Gram-negative bacteria. These findings highlight the potential of the furan scaffold in the development of new antimicrobial agents, though direct testing of this compound is required to ascertain its specific activity.
Investigation of Cytotoxicity in Cancer Cell Lines and Associated Mechanisms of Action
Specific studies on the cytotoxicity of this compound against cancer cell lines have not been identified in the available literature. Nevertheless, the furan moiety is present in various compounds that have been evaluated for their antiproliferative activities. For example, a structurally related compound, (R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate, is suggested to have potential therapeutic applications, with similar structures showing anticancer properties. vulcanchem.com Other complex furan derivatives, such as methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate, have demonstrated significant antiproliferative activity in screening programs. The mechanisms of action for such furan derivatives can be diverse, and without direct experimental data, any potential cytotoxic effects or mechanisms for this compound remain speculative.
Evaluation of Enzyme Inhibition/Activation (e.g., Acetylcholinesterase, Butyrylcholinesterase, Aminoacyl Aminotransferases)
There is no direct evidence in the scientific literature concerning the ability of this compound to inhibit or activate enzymes such as acetylcholinesterase, butyrylcholinesterase, or aminoacyl aminotransferases. The broader family of furan-containing compounds has been explored for such activities. For instance, certain carbamates of tetrahydrofurobenzofuran have been shown to be potent inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.govsci-hub.se Additionally, other butanoic acid derivatives containing a benzofuran (B130515) structure, which is related to the furan ring, have been investigated for their effects on GABA receptors. nih.gov These examples suggest that furan-containing molecules can interact with various enzymatic and receptor systems, but specific assays are needed to determine if this compound shares any of these properties.
Molecular Target Identification and Validation
Protein Binding Studies and Receptor Interaction Analysis
Specific data from protein binding studies or receptor interaction analyses for this compound are not available in the current body of scientific literature. Such studies are essential for identifying the molecular targets of a compound and elucidating its mechanism of action. While computational docking studies have been performed on some furan derivatives to predict their interaction with specific protein targets, similar analyses for this compound have not been reported.
Elucidation of Cellular Pathways Influenced by the Compound
This compound is structurally analogous to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). nih.gov Consequently, the compound's primary biological influence is anticipated to be on the GABAergic signaling pathway, which plays a crucial role in regulating neuronal excitability. nih.gov
The GABAergic system modulates the polarization of neurons primarily through two major classes of receptors: GABA-A and GABA-B. nih.gov
GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel. Their activation by an agonist typically leads to an influx of chloride ions, causing hyperpolarization of the neuron and generating an inhibitory postsynaptic potential (IPSP), making it less likely to fire an action potential. nih.gov
GABA-B Receptors: These are metabotropic G-protein-coupled receptors. Their activation can lead to downstream effects such as the opening of potassium channels (leading to hyperpolarization) or the inhibition of voltage-gated calcium channels, which in turn reduces the release of other neurotransmitters. nih.gov
Given its structure, this compound may act as an agonist, antagonist, or partial agonist at these receptors, thereby modulating synaptic inhibition. Furthermore, the compound could potentially interact with enzymes involved in the GABA metabolic pathway, such as GABA-transaminase (GABA-T), the primary enzyme responsible for GABA degradation. nih.gov By influencing any of these components, the compound can significantly alter the excitatory/inhibitory balance within neural circuits.
Structure-Activity Relationship (SAR) Studies for Biological Function
The furan ring is a critical pharmacophore found in many biologically active compounds, valued for its electron-rich nature and aromatic properties that facilitate strong interactions with biological targets like enzymes and receptors. ijabbr.comijabbr.com Slight changes in the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities. nih.govresearchgate.net
Studies on structurally related compounds demonstrate the profound impact of modifying the core heterocyclic ring system. For instance, research on analogues where the furan ring is replaced by a larger benzofuran system reveals significant shifts in activity at GABA-B receptors. A comparison between 4-amino-3-(benzo[b]furan-2-yl)butanoic acid (BFG) and its 5-methoxy substituted counterpart, 4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid (MBFG), illustrates this principle. While MBFG acts as a GABA-B receptor antagonist, BFG displays the characteristics of a weak partial agonist at the same receptor. nih.gov This highlights how a single methoxy (B1213986) group modification on the fused benzene (B151609) ring portion of the molecule can switch the pharmacological profile from antagonism to partial agonism.
| Compound | Modification | Observed Biological Profile |
|---|---|---|
| BFG (4-amino-3-(benzo[b]furan-2-yl)butanoic acid) | Base benzofuran structure | Weak partial agonist |
| MBFG (4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid) | Addition of a methoxy group at the 5-position | Antagonist |
The amino and ester functional groups are pivotal to the molecule's activity and physicochemical properties. Derivatization of these groups is a common strategy to modulate biological function.
Amino Group: The primary amine is crucial for binding to GABA receptors, often forming key electrostatic or hydrogen-bonding interactions within the receptor's binding pocket. researchgate.net Modification of this group, such as through N-acylation or N-alkylation, can alter binding affinity and selectivity. For example, adding bulky substituents may introduce steric hindrance, preventing effective binding, while other modifications could introduce new beneficial interactions. In other classes of compounds, such as certain chalcone (B49325) derivatives, modification of amino groups has been shown to improve antitumor activity. mdpi.com
Ester Group: The methyl ester moiety influences the compound's lipophilicity, solubility, and metabolic stability. Converting a drug's carboxylic acid group into an ester is a well-established technique for modifying its properties. mdpi.com Changing the alkyl portion of the ester (e.g., from methyl to ethyl or isopropyl) can systematically alter these characteristics. A larger alkyl group generally increases lipophilicity, which may affect the compound's ability to cross cellular membranes. The ester is also susceptible to hydrolysis by esterase enzymes in the body, which can release the corresponding carboxylic acid (the active form for related GABA analogues). The rate of this hydrolysis can be tuned by altering the steric bulk of the ester group.
| Modification Type | Example Derivatization | Potential Impact on Biological Profile |
|---|---|---|
| Amino Group | N-Acetylation | May decrease binding affinity at GABA receptors due to loss of primary amine charge and increased bulk. |
| N-Methylation | Alters basicity and steric profile; could increase or decrease receptor affinity depending on the specific target. | |
| Ester Group | Chain Elongation (e.g., Methyl to Ethyl) | Increases lipophilicity; may alter membrane permeability and rate of enzymatic hydrolysis. |
| Introduction of Bulky Group (e.g., tert-Butyl) | Significantly increases steric hindrance, potentially slowing the rate of hydrolysis and prolonging the compound's duration of action. |
This compound possesses a chiral center at the C-3 position of the butanoate chain. This means it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. Biological systems, particularly receptors and enzymes, are inherently chiral and often exhibit stereoselectivity, interacting preferentially with one enantiomer over the other.
This principle is well-documented for other GABA analogues. For instance, the enantiomers of 3-fluoro-γ-aminobutyric acid (3F-GABA) exhibit different activities at GABA receptors. researchgate.netdntb.gov.ua Studies on GABA-C receptors showed that the (R)- and (S)-enantiomers of 3F-GABA elicit agonist responses that suggest a distinct enantiomeric fold for GABA binding. dntb.gov.ua This demonstrates that the spatial arrangement of substituents around the chiral center is critical for proper alignment within the binding site and subsequent biological response. It is therefore highly probable that the (R)- and (S)-enantiomers of this compound would display significant differences in their biological efficacy, with one form likely being substantially more potent or having a different pharmacological effect than the other.
| Compound | Enantiomer | Observed Effect at GABA Receptors |
|---|---|---|
| 3-Fluoro-γ-aminobutyric acid (3F-GABA) | (R)-enantiomer | Demonstrates distinct agonist activity, suggesting a specific conformational binding. |
| (S)-enantiomer | Shows different potency and binding characteristics compared to the (R)-enantiomer. |
Biochemical Assays for Mechanistic Elucidation
To understand the precise mechanism of action of this compound at a molecular level, various biochemical assays are employed. Enzyme kinetic studies are particularly valuable for determining if the compound interacts with enzymes in the GABA metabolic pathway.
A primary enzyme of interest for a GABA analogue is GABA-transaminase (GABA-T), which catabolizes GABA. nih.gov Inhibition of GABA-T would lead to an increase in synaptic GABA concentrations, enhancing inhibitory neurotransmission.
Enzyme kinetic studies would be performed to characterize the interaction between the compound and GABA-T. The general procedure involves incubating the purified enzyme with its substrate (GABA) and varying concentrations of the inhibitor (this compound or its active carboxylic acid form). The reaction velocity (rate of product formation) is measured over time.
Key parameters derived from these studies include:
Michaelis-Menten constant (Km): The substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.
Maximum velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Inhibition constant (Ki): A measure of the inhibitor's potency; it represents the concentration of inhibitor required to produce half-maximum inhibition.
By analyzing how Km and Vmax change in the presence of the inhibitor, the mechanism of inhibition can be determined (e.g., competitive, non-competitive, or uncompetitive), often visualized using a Lineweaver-Burk plot. For example, in competitive inhibition, the inhibitor binds to the same active site as the substrate, increasing the apparent Km but leaving Vmax unchanged.
| Inhibitor Concentration [µM] | Apparent Km of GABA [µM] | Apparent Vmax [nmol/min/mg] | Inhibition Mechanism Suggested |
|---|---|---|---|
| 0 (Control) | 150 | 500 | - |
| 10 | 300 | 500 | Competitive |
| 25 | 550 | 500 | |
| 50 | 250 | 250 | Mixed / Non-competitive |
Due to a lack of publicly available research data specifically detailing the biological and biochemical activity of "this compound" in cell-based assays, this article cannot be generated at this time.
Extensive searches for scholarly articles, patents, and research publications have not yielded specific mechanistic insights or data from cell-based assays for this particular chemical compound. The scientific literature does not appear to contain the detailed research findings required to populate the requested sections and data tables in a scientifically accurate and thorough manner.
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Applications Beyond Biological Systems
Role as a Synthetic Intermediate and Building Block in Materials Science
The combination of the furan (B31954) moiety and the amino acid-like structure in "Methyl 4-amino-3-(furan-2-yl)butanoate" opens avenues for its use as a monomer in the synthesis of novel polymers and as a component in the development of advanced functional materials.
"this compound" possesses the necessary functional groups to act as a monomer in polymerization reactions. The primary amine and the methyl ester can participate in condensation polymerizations to form polyamides and polyesters, respectively. The furan ring can also be involved in polymerization through various chemical transformations.
Furan-based polymers are gaining increasing attention as sustainable alternatives to their petroleum-based counterparts. researchgate.net The synthesis of new furan-based amino plastics from 5-hydroxymethylfurfural (B1680220) (5-HMF) and nitrogen-containing co-monomers like urea (B33335) and melamine (B1676169) has been explored. researchgate.net These materials have demonstrated enhanced heat and fire resistance compared to traditional urea- and melamine-formaldehyde resins. researchgate.net
The amino and ester groups of "this compound" allow for its potential incorporation into furan-based poly(ester amide)s. The synthesis of such polymers via melt polycondensation has been reported, yielding materials with varied thermal and mechanical properties. mtak.hu The incorporation of furan units can significantly influence the final properties of the co-polymers. mtak.hu
Furthermore, the synthesis of amide-functionalized furan-based polyesters has been achieved through a combination of ring-opening polymerization and melt polycondensation strategies. ssrn.com This highlights the versatility of furan-containing building blocks in creating polymers with tailored functionalities.
The unique chemical properties of the furan ring in "this compound" make it a candidate for integration into advanced functional materials, such as self-healing polymers and materials for targeted drug delivery.
Furan-urethane monomers have been developed for the creation of self-healing polyurethanes. nih.gov The self-healing mechanism is often based on the reversible Diels-Alder reaction between furan and maleimide (B117702) groups. nih.gov By incorporating "this compound" into a polymer backbone, it is conceivable to introduce furan moieties that can participate in such reversible cross-linking, imparting self-healing capabilities to the material.
In the realm of biomaterials, furan-functionalized co-polymers have been investigated for targeted drug delivery applications. nih.gov These co-polymers can self-assemble into nanoparticles in aqueous environments, encapsulating hydrophobic drugs. nih.gov The furan groups on the surface of these nanoparticles can then be used for conjugation with targeting ligands, such as antibodies, through furan-maleimide Diels-Alder chemistry. nih.gov The amino group of "this compound" could also serve as a point of attachment for other functional molecules.
The self-assembly of amino acids and their derivatives into functional biomaterials is a growing field of research. beilstein-journals.org These materials have potential applications in drug delivery, imaging, and diagnostics. beilstein-journals.org The specific structure of "this compound" could lead to unique self-assembly behaviors and the formation of novel nanostructures.
Applications in Catalysis
The presence of both a nitrogen-containing amino group and an oxygen-containing furan ring suggests that "this compound" and its derivatives could be valuable in the field of catalysis, both as ligands for metal-catalyzed reactions and as organocatalysts.
Chiral ligands are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov Amino acid derivatives are attractive scaffolds for the design of chiral ligands due to their ready availability and structural diversity. The design of chiral ligands is a key aspect of asymmetric catalysis, with the ligand modifying the reactivity and selectivity of the metal center. nih.gov
Furan-containing compounds have been utilized as ligands in metal-catalyzed reactions. For instance, furan-based ligands have been employed in copper-catalyzed asymmetric carbocyanation of 1,3-dienes and vinylarenes. acs.org The specific stereochemical arrangement of "this compound" could be exploited to synthesize chiral ligands that can coordinate with transition metals and induce enantioselectivity in various chemical transformations. The nitrogen of the amino group and the oxygen of the furan ring could act as a bidentate ligand, creating a chiral environment around the metal center.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. researchgate.net Amino acids and their derivatives are a prominent class of organocatalysts, capable of promoting a wide range of asymmetric reactions. dntb.gov.uanih.gov
An organocatalytic approach has been developed for the enantioselective synthesis of 2-aminoalkyl furans. acs.org This methodology utilizes a highly stereoselective one-pot reaction cascade involving the aziridination of α,β-unsaturated aldehydes followed by a Feist−Bénary reaction. acs.org This demonstrates the potential of furan-containing amino compounds to act as or be precursors to effective organocatalysts.
The bifunctional nature of "this compound," possessing both a basic amino group and a potentially coordinating furan ring, makes it an interesting candidate for organocatalysis. The amino group could act as a Brønsted base or form enamines/iminiums, while the furan moiety could participate in hydrogen bonding or other non-covalent interactions to stabilize transition states and control stereoselectivity. The catalytic asymmetric synthesis of furan-indole compounds bearing both axial and central chirality has been achieved via an organocatalytic asymmetric annulation, showcasing the utility of furan-based structures in complex stereoselective transformations. researchgate.netnih.gov
Development of Derivatives for Specific Industrial or Research Applications
The chemical structure of "this compound" serves as a versatile scaffold for the synthesis of a wide array of derivatives with tailored properties for specific applications. The reactivity of the amino group, the ester, and the furan ring allows for a multitude of chemical modifications.
Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been synthesized and evaluated as potent NMDA receptor glycine (B1666218) site agonists. nih.gov This highlights how modifications of the core furan-amino acid structure can lead to compounds with specific biological activities.
The synthesis of various substituted furan amino acid derivatives has been reported, with some demonstrating antimicrobial activity. mdpi.comasianpubs.org For instance, 3-aryl-3-(furan-2-yl)propenoic acid derivatives have shown activity against the yeast-like fungi Candida albicans. mdpi.com These studies underscore the potential of developing new biologically active compounds by modifying the furan and amino acid components.
Furthermore, the synthesis of functionalized furan-containing phosphonous and phosphinic acids has been developed, with these compounds being of interest as biologically active substances and water-soluble polydentate ligands. researchgate.net This indicates that the furan-amino acid backbone can be functionalized with a variety of other chemical groups to create molecules with diverse properties and potential applications in areas such as chelation therapy or as components in functional materials. The synthesis of amino acid methyl esters, in general, is a well-established and convenient process, allowing for the ready availability of the core building block for further derivatization. mdpi.com
Linkers for Conjugates and Hybrid Molecules
The bifunctional nature of this compound makes it a promising candidate as a linker for creating conjugates and hybrid molecules. Bifunctional crosslinkers are essential reagents in chemical biology and pharmaceutical development for covalently connecting different molecular entities. nbinno.com
The primary amine group on the butanoate chain can readily undergo various reactions, such as amidation with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) or reductive amination with aldehydes and ketones. nbinno.comnih.gov The methyl ester, on the other hand, can be hydrolyzed to a carboxylic acid, which can then be activated to react with amines or alcohols. This dual reactivity allows for the sequential and controlled conjugation of two different molecules.
The furan ring itself can also participate in specific chemical transformations. For instance, the electron-rich nature of the furan ring allows it to engage in various electrical interactions. ijabbr.com While less common for simple conjugation, under certain conditions, the furan moiety could be involved in cycloaddition reactions or electrophilic substitutions, offering additional handles for creating complex molecular architectures. pharmaguideline.comresearchgate.net
The structural components of this compound offer several points for covalent attachment, making it a theoretically viable linker. The table below illustrates the potential conjugation reactions for each functional group within the molecule.
| Functional Group | Reactive Partner | Linkage Formed |
| Primary Amine (-NH₂) | Activated Ester (e.g., NHS-ester) | Amide |
| Primary Amine (-NH₂) | Aldehyde/Ketone (reductive amination) | Secondary Amine |
| Methyl Ester (-COOCH₃) (after hydrolysis to -COOH) | Amine (with coupling agent) | Amide |
| Methyl Ester (-COOCH₃) (after hydrolysis to -COOH) | Alcohol | Ester |
| Furan Ring | Dienophile (Diels-Alder reaction) | Cycloadduct |
| This table presents potential reactions and is for illustrative purposes. |
Scaffolds for Chemical Probes or Research Tools
A chemical probe is a small molecule used to study biological systems, often requiring a central scaffold to which various functional groups can be attached. mdpi.com The furan scaffold is a crucial component in a variety of physiologically active chemicals due to its unique structural and electronic properties. orientjchem.orgijabbr.comnih.gov this compound possesses the necessary features to serve as a versatile scaffold for the synthesis of chemical probes and other research tools.
The core structure can be systematically modified to explore structure-activity relationships. For instance, the primary amine can be acylated with a variety of reporter groups, such as fluorophores (e.g., fluorescein, rhodamine) for imaging applications, or with biotin (B1667282) for affinity-based purification of target proteins. The synthesis of chemical probes often involves the derivatization of functional handles to introduce these reporter moieties. acs.org
The potential of this compound as a scaffold is summarized in the table below, indicating possible modifications and their applications in the context of chemical probe development.
| Modification Site | Attached Moiety | Potential Application |
| Primary Amine | Fluorescent Dye | Cellular Imaging |
| Primary Amine | Biotin | Affinity Labeling/Purification |
| Primary Amine | Photo-crosslinker | Identifying Binding Partners |
| Methyl Ester (as -COOH) | Polymer | Material Science |
| Furan Ring | Various Substituents | Structure-Activity Relationship Studies |
| This table is illustrative and suggests potential applications based on the compound's structure. |
Future Research Directions and Translational Potential
Development of More Efficient and Sustainable Synthetic Routes
The advancement of Methyl 4-amino-3-(furan-2-yl)butanoate from a laboratory curiosity to a viable lead compound hinges on the development of efficient and sustainable synthetic methodologies. Traditional multi-step syntheses can be resource-intensive and generate significant waste. Future research should prioritize the development of green chemistry approaches to address these challenges.
Key areas of focus include:
Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.govacs.orgacs.org Research into identifying or engineering enzymes, such as transaminases or ammonia (B1221849) lyases, for the asymmetric synthesis of the amino butanoate backbone could provide a more sustainable route. A hypothetical comparison of a traditional chemical route and a potential biocatalytic route is presented in Table 1.
| Parameter | Traditional Chemical Synthesis | Potential Biocatalytic Route |
| Number of Steps | 4-6 | 1-2 |
| Solvents | Chlorinated solvents, ethers | Aqueous media |
| Temperature | -78°C to 100°C | Room Temperature |
| Byproducts | Stoichiometric inorganic salts | Minimal, often water |
| Stereoselectivity | Often requires chiral auxiliaries or resolution | High enantioselectivity |
Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and efficiency compared to batch processing. The development of a flow-based synthesis for this compound could enable a more streamlined and automated production process.
Deeper Mechanistic Understanding of Chemical and Biological Interactions
A thorough understanding of the mechanism of action is crucial for the rational development of any therapeutic agent. For this compound, future research should aim to elucidate its molecular targets and the downstream effects of its interactions.
Potential research avenues include:
Target Identification: Unbiased screening approaches, such as chemical proteomics or genetic screens, could be employed to identify the protein targets of this compound.
Enzyme Inhibition Assays: Given that many furan-containing compounds exhibit inhibitory activity against various enzymes, a panel of enzymatic assays could be used to screen for potential activity. orientjchem.org For example, assays for kinases, proteases, or metabolic enzymes could reveal specific inhibitory profiles.
Cellular Pathway Analysis: Once a target is identified, further studies would be needed to understand how the compound modulates cellular signaling pathways. This could involve techniques such as Western blotting, qPCR, and reporter gene assays to assess changes in protein expression and pathway activation. It is important to consider that the metabolic activation of the furan (B31954) ring can sometimes lead to toxicity, a factor that should be carefully investigated. nih.gov
Rational Design of Enhanced Derivatives Based on SAR and Computational Insights
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. ijabbr.com Future work on this compound should involve the systematic modification of its chemical structure to understand the contribution of each component to its biological activity.
Key strategies include:
Modification of the Furan Ring: Substitution at the 5-position of the furan ring is a common strategy to modulate the activity of furan-containing compounds. orientjchem.org A variety of substituents, from simple alkyl groups to more complex aromatic rings, could be introduced to explore their impact on target binding.
Alterations to the Butanoate Chain: The length and functionality of the butanoate chain could be modified. For instance, converting the methyl ester to other esters or amides could influence the compound's solubility and cell permeability.
Stereochemistry: The stereocenter at the 3-position of the butanoate chain is likely to be critical for biological activity. The synthesis and evaluation of both enantiomers will be essential to determine the active stereoisomer.
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding mode of this compound with its putative targets. nih.govrsc.org This information can then guide the rational design of new derivatives with improved binding affinity and selectivity.
A hypothetical SAR table for a series of derivatives is presented in Table 2.
| Compound | R1 (Furan-5-position) | R2 (Ester) | IC50 (µM) |
| This compound | H | Methyl | 10.5 |
| Derivative 1 | Cl | Methyl | 5.2 |
| Derivative 2 | Phenyl | Methyl | 1.8 |
| Derivative 3 | H | Ethyl | 12.1 |
| Derivative 4 | Phenyl | Ethyl | 2.5 |
Exploration of Novel Application Areas (Non-Clinical)
Beyond its potential in medicine, the unique chemical structure of this compound may lend itself to applications in other scientific and industrial fields. The versatility of the furan ring is well-documented in materials science and agriculture. oled-intermediates.comijsrst.comresearchgate.net
Potential non-clinical applications to be explored include:
Polymer Chemistry: Furan-based monomers can be used to create novel polymers with unique properties. acs.orgresearchgate.net The amino and ester functionalities of this compound could be utilized in the synthesis of new polyesters or polyamides with potential applications in biodegradable plastics or advanced materials.
Agrochemicals: The furan scaffold is present in some fungicides and insecticides. researchgate.netresearchgate.net Screening this compound and its derivatives for activity against common agricultural pests and pathogens could reveal new applications in crop protection.
Chemical Probes: If the compound is found to have a specific and potent interaction with a biological target, it could be developed into a chemical probe for studying the function of that target in biological systems. This would involve derivatization with reporter tags such as fluorescent dyes or biotin (B1667282).
Integration with High-Throughput Screening and Automation in Discovery Platforms
To accelerate the discovery and optimization process, the integration of this compound and its derivatives into high-throughput screening (HTS) and automated synthesis platforms is essential. wikipedia.orgbmglabtech.com
Future efforts should focus on:
Assay Development: The development of robust and miniaturized assays suitable for HTS is a critical first step. nih.gov These assays should be designed to measure the desired biological activity in a high-density format, such as 384- or 1536-well plates.
Automated Synthesis: The use of robotic systems for the synthesis and purification of compound libraries can significantly increase the speed at which new derivatives are generated. oxfordglobal.comlbl.govucla.edunih.gov This allows for a more rapid exploration of the chemical space around the lead compound.
Data Analysis and Machine Learning: HTS campaigns generate vast amounts of data. The use of advanced data analysis tools and machine learning algorithms can help to identify active compounds, predict the activity of new derivatives, and guide the design of subsequent libraries. iptonline.com
The integration of these technologies will create a closed-loop discovery cycle, where the design, synthesis, and testing of new compounds are tightly integrated and largely automated, leading to a more efficient and effective drug discovery process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
